molecular formula C14H8Br2Cl2O2 B14915462 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B14915462
M. Wt: 438.9 g/mol
InChI Key: NESQWQMNNFKOHZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Br2Cl2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to potential therapeutic or antimicrobial activities .

Properties

Molecular Formula

C14H8Br2Cl2O2

Molecular Weight

438.9 g/mol

IUPAC Name

3,5-dibromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H8Br2Cl2O2/c15-10-3-9(6-19)4-11(16)14(10)20-7-8-1-2-12(17)13(18)5-8/h1-6H,7H2

InChI Key

NESQWQMNNFKOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl)Cl

Origin of Product

United States

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